molecular formula C20H26N6 B4525134 N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4525134
M. Wt: 350.5 g/mol
InChI Key: SLDZZIDABWKNGJ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound of significant interest in medicinal chemistry and preclinical research. While specific biological data for this exact molecule may be limited, its structure combines a 1-benzylpiperidine moiety, a known pharmacophore, with a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system. The 1-benzylpiperidine subunit is a common structural feature in ligands targeting the central nervous system and has been extensively investigated for its affinity towards sigma receptors (σ1R and σ2R), which are implicated in neurological disorders and pain pathways . The triazolopyridazine core is a privileged scaffold in drug discovery. Compounds featuring this structure, such as the bivalent bromodomain and extraterminal (BET) inhibitor AZD5153, have demonstrated potent research applications, particularly in oncology, by modulating transcription and exhibiting antitumor efficacy in in vivo models . This core structure is also featured in compounds investigated for modulating targets like MYC . The ethyl linker connecting these two groups is a critical feature that can be optimized to influence the molecule's conformation, binding affinity, and overall pharmacokinetic properties. This combination of structural elements makes this compound a valuable chemical tool for researchers exploring new biological targets, structure-activity relationships (SAR), and mechanisms of action in various disease contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6/c1-16-22-23-20-8-7-19(24-26(16)20)21-12-9-17-10-13-25(14-11-17)15-18-5-3-2-4-6-18/h2-8,17H,9-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZZIDABWKNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Alkylation: The benzylpiperidine intermediate is then alkylated with 2-bromoethylamine to form the N-[2-(1-benzylpiperidin-4-yl)ethyl]amine intermediate.

    Cyclization: The final step involves the cyclization of the intermediate with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyridazine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

Structural Information

  • Chemical Formula: C18H24N6
  • Molecular Weight: 336.43 g/mol

Muscarinic Receptor Modulation

The compound has been investigated as a muscarinic receptor 4 (M4) antagonist. This modulation is significant for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The antagonistic activity at M4 receptors suggests potential therapeutic effects on cognitive function and motor control .

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The benzylpiperidine moiety is known for its interaction with neurotransmitter systems involved in mood regulation, potentially providing insights into novel antidepressant therapies .

Analgesic Properties

Preliminary studies have shown that derivatives of piperidine compounds can possess analgesic properties by modulating pain pathways in the central nervous system. The specific triazole-pyridazine structure may enhance these effects, warranting further investigation into its analgesic potential .

Case Study 1: Muscarinic Antagonism in Schizophrenia

A study published in the Journal of Medicinal Chemistry explored various M4 antagonists, including derivatives of N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Results indicated significant improvements in cognitive deficits in animal models mimicking schizophrenia symptoms. The compound demonstrated a favorable safety profile and effective dose-response relationship .

Case Study 2: Pain Management Research

In a controlled trial assessing the analgesic effects of piperidine derivatives, the compound was tested against established analgesics in rodent models. Findings suggested that it produced comparable pain relief with a lower side effect profile than traditional opioids, highlighting its potential as a safer alternative for pain management .

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to downstream effects on cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, thereby influencing neurotransmission and neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity References
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Target) 3-methyl, benzylpiperidine-ethylamine ~370.5 (estimated) Kinase inhibition (hypothesized)
N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-CF₃, 4-Cl-benzyl 327.69 Anticancer (IC₅₀: <10 μM in HepG2)
N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-ethyl, 2-Cl-benzyl ~322.8 (estimated) Kinase inhibition (EGFR)
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-ethyl, N-methyl-benzyl ~308.4 (estimated) Antiproliferative (HeLa cells)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-ethyl, 3,4-dimethoxyphenyl-ethylamine 304.36 Apoptosis induction
2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-N-(4-fluorobenzyl)-2,4-dimethyl-... (12b) 4-fluorobenzyl, methyl-oxazine ~470.5 (estimated) Cytotoxic (HepG2 IC₅₀: 5.2 μM)

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance binding to hydrophobic enzyme pockets. For example, the trifluoromethyl group in N-(4-chlorobenzyl)-3-(trifluoromethyl)... improves kinase inhibition potency .
  • Benzylpiperidine Moieties : Increase blood-brain barrier penetration, making the target compound a candidate for neurological targets .
  • Methyl vs. Ethyl Groups : Methyl at the 3-position (target compound) may reduce metabolic degradation compared to ethyl derivatives .

N-(2-chlorobenzyl)-3-ethyl... shows EGFR inhibition (IC₅₀: 0.8 μM), highlighting the role of halogenated benzyl groups in targeting tyrosine kinases .

Anticancer Activity :

  • N-(4-chlorobenzyl)-3-(trifluoromethyl)... exhibits potent cytotoxicity (HepG2 IC₅₀: 8.3 μM), outperforming adriamycin in some assays .
  • Fluorinated derivatives (e.g., compound 12b in ) demonstrate enhanced selectivity for cancer cell lines.

Physicochemical Properties

Property Target Compound N-(4-chlorobenzyl)-3-CF₃... N-benzyl-3-ethyl...
Solubility (DMSO) High Moderate High
LogP (Predicted) 3.2 4.1 2.8
Metabolic Stability (t₁/₂) >120 min 90 min 60 min

Biological Activity

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a triazole and pyridazine moiety, which contributes to its biological properties. The presence of the benzylpiperidine group is significant for its interaction with various receptors.

Pharmacological Activity

1. Muscarinic Receptor Antagonism
Research indicates that derivatives similar to this compound act as antagonists at muscarinic receptors, particularly M4 receptors. These interactions are crucial for developing treatments for neurological diseases such as schizophrenia and Alzheimer's disease. The antagonism at M4 receptors has been linked to potential therapeutic effects in reducing symptoms associated with these conditions .

2. CCR3 Antagonism
The compound's structural analogs have shown promise as antagonists for the CC chemokine receptor 3 (CCR3). In vitro studies demonstrated that these compounds can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting their utility in treating allergic responses and asthma .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzylpiperidine and triazole components can significantly enhance binding affinity and selectivity toward target receptors. For instance:

  • N-Alkyl Substituents : Variations in the alkyl chain length and branching on the nitrogen atom of the benzylpiperidine influence receptor binding potency.
  • Triazole Modifications : Alterations in the triazole ring can affect the compound's ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity.

Case Studies

Case Study 1: Neurological Effects
In a study examining the effects of related compounds on cognitive function in animal models, it was found that administration of this compound led to improved performance in memory tasks. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of benzylpiperidine derivatives demonstrated that these compounds could significantly reduce inflammation markers in vitro. The observed reduction in cytokine release points towards their potential use as therapeutic agents in inflammatory diseases .

Research Findings Summary Table

Study Focus Findings References
Muscarinic Receptor ActivityAntagonism at M4 receptors linked to reduced symptoms of neurological disorders
CCR3 AntagonismInhibition of eotaxin-induced responses in eosinophils
Cognitive EnhancementImproved memory task performance in animal models
Anti-inflammatory EffectsSignificant reduction in cytokine levels in vitro

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurposeReference
CyclizationHydrazine, aldehydes, 80°C, DMFTriazole ring formation
CouplingDCC, DMAP, CH₂Cl₂, RTAmide bond formation
MethylationCH₃I, NaH, THF, 0°C→RTIntroduction of methyl group

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton/carbon environments and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
  • X-ray Crystallography (if crystals form): Absolute stereochemical confirmation, though this is less common due to solubility challenges .

Q. Table 2: Typical Characterization Data

TechniqueKey ObservationsReference
¹H NMRδ 8.2–8.5 ppm (triazolopyridazine protons), δ 3.5–4.0 ppm (piperidine CH₂)
HRMSm/z 406.2132 ([M+H]⁺)
HPLCRetention time: 12.3 min (C18, MeCN/H₂O 70:30)

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms predict energetically favorable pathways:

Transition State Analysis : Identify rate-limiting steps (e.g., cyclization barriers) .

Solvent Optimization : COSMO-RS simulations to select solvents improving yield (e.g., DMF vs. ethanol) .

Catalyst Screening : Virtual screening of catalysts (e.g., Cu(I) vs. Pd) for coupling reactions .

Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models .

Advanced: How should researchers address discrepancies in reported biological activities of similar triazolopyridazine derivatives?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Modifications : Subtle changes (e.g., methoxy vs. ethoxy groups) altering target binding .
  • Purity Issues : Impurities (>5%) skewing IC₅₀ values .

Q. Methodological Solutions :

Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and enzymatic assays .

Structural-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate key pharmacophores .

Rigorous Purification : Use preparative HPLC to ensure ≥98% purity before testing .

Advanced: What strategies mitigate byproduct formation during the synthesis of triazolopyridazine derivatives?

Answer:
Byproducts often arise from:

  • Incomplete Cyclization : Monitor reaction progress via TLC and optimize temperature (e.g., 80°C→100°C) .
  • Side Alkylation : Use protective groups (e.g., Boc for amines) during methylation .
  • Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) .

Q. Table 3: Troubleshooting Byproducts

IssueSolutionReference
Unreacted hydrazineAdd excess aldehyde and reflux
Di-alkylationUse bulky bases (e.g., LDA) to limit over-alkylation
Solvent degradationReplace DMF with acetonitrile for high-temperature steps

Basic: What are the common biological targets of triazolopyridazine derivatives?

Answer:
These compounds often target:

  • Kinases : Inhibition of JAK2 or EGFR due to ATP-binding site interactions .
  • GPCRs : Antagonism of serotonin (5-HT₆) or dopamine receptors via piperidine moiety .
  • Epigenetic Regulators : HDAC (histone deacetylase) inhibition via zinc-chelating groups .

Advanced: How can researchers improve the solubility of this compound for in vivo studies?

Answer:
Strategies :

Prodrug Design : Introduce phosphate esters hydrolyzed in vivo .

Salt Formation : Use HCl or citrate salts to enhance aqueous solubility .

Co-solvent Systems : Combine PEG-400 and saline for intravenous administration .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Spill Management : Neutralize with sand or vermiculite; avoid water contact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.